Methyl linoleate

Catalog No.
S620947
CAS No.
112-63-0
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linoleate

CAS Number

112-63-0

Product Name

Methyl linoleate

IUPAC Name

methyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-

InChI Key

WTTJVINHCBCLGX-NQLNTKRDSA-N

SMILES

Array

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Methyl Ester; Linoleic Acid Methyl Ester; (9Z,12Z)-Octadecadienoic Acid Methyl Ester; Methyl (9Z,12Z)-Octadeca-9,12-dienoate; Methyl (9Z,12Z)-Octadecadienoate; Methyl (Z,Z)-9,12-Octadecadienoate; Methyl 9-cis,12-cis

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC

The exact mass of the compound Methyl linoleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl linoleate (CAS 112-63-0) is the methyl ester of linoleic acid, an 18-carbon omega-6 polyunsaturated fatty acid containing two cis double bonds. In procurement and industrial chemistry, it serves as a critical intermediate, analytical standard, and reactive precursor. By masking the carboxylic acid group of linoleic acid with a methyl ester, the compound exhibits significantly lower viscosity, higher volatility, and reduced acidity [1]. These baseline properties make it a preferred substrate for catalytic epoxidation, a standardized reference material for gas chromatography (GC) profiling of lipids, and a highly responsive component in evaluating the oxidative stability of biodiesels and bio-lubricants [2].

Substituting methyl linoleate with generic analogs like methyl oleate (one double bond) or free linoleic acid fundamentally alters process kinetics and analytical outcomes. Replacing it with methyl oleate drastically reduces autoxidation susceptibility and limits epoxidation potential, as the absence of the bis-allylic methylene group in oleate prevents rapid cross-linking and halves the theoretical oxirane oxygen content [1]. Conversely, using free linoleic acid instead of the methyl ester introduces a reactive acidic proton that interferes with base-sensitive catalytic processes, increases fluid viscosity, and causes severe peak tailing in gas chromatography, necessitating an extra derivatization step. Furthermore, substituting with methyl linolenate (three double bonds) introduces excessive oxidative instability, complicating storage and controlled reaction scaling [2]. Therefore, exact procurement of methyl linoleate is required for specific oxidation models, high-yield diepoxide synthesis, and precise FAME quantification.

Accelerated Oxidative Susceptibility in Lipid Models

Methyl linoleate possesses a bis-allylic methylene group (C-11) situated between two double bonds, making it highly susceptible to autoxidation compared to monounsaturated esters. In standardized Oil Stability Index (OSI) testing, the relative rate of oxidation for methyl linoleate is approximately 41 times faster than that of methyl oleate [1].

Evidence DimensionRelative rate of oxidation (OSI)
Target Compound Data41 (normalized oxidation rate)
Comparator Or BaselineMethyl oleate (normalized oxidation rate = 1)
Quantified Difference~41x faster autoxidation rate
ConditionsIsothermal accelerated oxidation (e.g., 110 °C with continuous air flow)

Procuring methyl linoleate is essential for formulating drying oils or selecting a highly responsive lipid model for antioxidant efficacy testing, where methyl oleate would be far too stable.

Enhanced Epoxidation Kinetics and Oxirane Yield

The presence of two double bonds in methyl linoleate allows for the synthesis of diepoxides (methyl 9,10-12,13-diepoxyoctadecanoate), doubling the potential oxirane oxygen content compared to methyl oleate. Kinetic studies utilizing transition metal catalysts demonstrate that methyl linoleate achieves complete conversion to epoxides faster and with higher overall oxirane yields than its monounsaturated counterpart, as the rate constants for epoxidation scale directly with the degree of unsaturation [1].

Evidence DimensionEpoxidation conversion and oxirane yield
Target Compound DataComplete conversion to diepoxides (up to 100% selectivity under optimized conditions)
Comparator Or BaselineMethyl oleate (forms only monoepoxides, lower kinetic rate constants)
Quantified Difference2x theoretical oxirane oxygen capacity and higher kinetic rate constants
ConditionsCatalytic epoxidation using H2O2 and transition metal catalysts (e.g., Mo or W-based) at 25-70 °C

Procuring methyl linoleate over oleate is mandatory when synthesizing high-density cross-linked polyurethanes or high-performance bio-plasticizers that require maximum oxirane density.

Direct GC-MS Suitability and Process Viscosity

Free linoleic acid exhibits high viscosity and strong hydrogen bonding, leading to thermal degradation and peak tailing during gas chromatography. Methyl linoleate, with a dynamic viscosity of approximately 4.8 mPa·s at room temperature, eliminates these issues [1]. It provides sharp, quantifiable GC peaks without the need for in-situ derivatization, serving as the definitive standard for FAME analysis.

Evidence DimensionViscosity and GC analytical suitability
Target Compound Data~4.8 mPa·s viscosity; volatile and stable for direct GC injection
Comparator Or BaselineLinoleic acid (>25 mPa·s viscosity; requires derivatization for GC)
Quantified Difference>5x reduction in viscosity; eliminates 1 analytical derivatization step
ConditionsRoom temperature viscosity measurement and standard GC-MS profiling

Reduces analytical workflow complexity in the lab and improves fluid handling and pumping in pilot-scale blending operations compared to the free fatty acid.

Analytical Standard for FAME Profiling

Due to its high volatility and low viscosity compared to free linoleic acid, methyl linoleate is the mandatory analytical standard for quantifying omega-6 fatty acid profiles in food, fuel, and biological samples via direct GC-MS without requiring further derivatization [1].

Synthesis of Bio-based Epoxides and Polyols

Leveraging its two double bonds, methyl linoleate is the ideal precursor for synthesizing diepoxides. This is critical for manufacturing high-density cross-linked polyurethanes, bio-lubricants, and PVC plasticizers where methyl oleate fails to provide sufficient oxirane oxygen content[2].

Antioxidant Screening and Lipid Oxidation Models

Because it oxidizes approximately 41 times faster than methyl oleate, methyl linoleate serves as the benchmark lipid model in Oil Stability Index (OSI) assays, allowing formulators to rapidly and accurately screen the efficacy of novel antioxidants for biodiesels and cosmetics [3].

Physical Description

Liquid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 Da

Monoisotopic Mass

294.255880323 Da

Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Density

0.883-0.893 (20°)

LogP

6.82 (LogP)
6.82

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-35 °C

UNII

24N6726DE5

Related CAS

19680-96-7

Vapor Pressure

3.67e-06 mmHg

Other CAS

112-63-0
68605-14-1
2462-85-3

Wikipedia

Methyl linoleate

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. L. Chuang et al. “Inhibitory effect of conjugated linoleic acid on linoleic acid elongation in transformed yeast with human elongase” Lipids, Vol. 36(10),pp. 1099-1103, 20012. M. Wadman et al. “Conversion of linoleic acid into novel oxylipins by the mushroom Agaricus bisporus” Lipids, Vol. 40(11) pp. 1163-1170, 20053. P. Elias, B. Brown, V. Ziboh “The Permeability Barrier in Essential Fatty Acid Deficiency: Evidence for a Direct Role for Linoleic Acid in BarrierFunction” Journal of Investigative Dermatology, Vol.74 pp. 230–233, 1980

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